molecular formula C13H18N4O3S2 B2573948 N,N-dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide CAS No. 1797396-40-7

N,N-dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide

Cat. No. B2573948
CAS RN: 1797396-40-7
M. Wt: 342.43
InChI Key: MSARYUILXBUJAD-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Synthesis and Spectral Analysis

A study by Khalid et al. (2016) discussed the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, incorporating the sulfonamide moiety into compounds with potential biological activities. These compounds were synthesized through a multi-step process, starting from various organic acids converted into esters, hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols. The final target compounds were prepared by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine. Spectroscopic techniques elucidated the structures, and the synthesized compounds were screened for butyrylcholinesterase (BChE) enzyme inhibition, demonstrating their potential biological relevance. Molecular docking studies further assessed the ligand-BChE binding affinities and ligand orientation within the active sites of human BChE protein, indicating the importance of specific amino acid residues for ligand stabilization (Khalid et al., 2016).

Antiproliferative Agents

Bashandy et al. (2014) explored the synthesis of novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety for their potential as antiproliferative agents. This study synthesized a series of pyridine, thiophene, thiazole, chromene, and benzochromene derivatives. The compounds exhibited significant in vitro antiproliferative activity against the human breast cancer cell line MCF-7, with some derivatives outperforming the reference drug, doxorubicin, in terms of IC50 values. The study also conducted molecular docking to understand the binding mode of these sulfonamides with carbonic anhydrase IX (CA IX), a biomolecular target associated with cancer cells (Bashandy et al., 2014).

Antibacterial Agents

Azab et al. (2013) focused on creating new heterocyclic compounds containing a sulfonamido moiety, aiming to identify potential antibacterial agents. Through the synthesis of various derivatives and testing for antibacterial activity, several compounds demonstrated high activity levels. This research highlights the sulfonamido group's role in developing new antibacterial agents and the potential for further exploration in medicinal chemistry applications (Azab et al., 2013).

properties

IUPAC Name

N,N-dimethyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c1-16(2)22(18,19)17-6-3-4-10(8-17)12-14-15-13(20-12)11-5-7-21-9-11/h5,7,9-10H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARYUILXBUJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide

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